BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectral Data Analysis of 4-Amino-3-
methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2486-69-3

Cat. No.: B104335

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential
applications in medicinal chemistry and materials science. A thorough understanding of its
spectral characteristics is fundamental for its identification, purity assessment, and the
elucidation of its role in chemical reactions. This technical guide provides a detailed overview of
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-
Amino-3-methoxybenzoic acid. The data presented herein is a combination of predicted values
based on established spectroscopic principles and data from structurally analogous
compounds, in the absence of readily available, comprehensive experimental spectra in peer-
reviewed literature.

Chemical Structure
Figure 1. The chemical structure of 4-Amino-3-methoxybenzoic acid.
Molecular Formula: CsHoNOs Molecular Weight: 167.16 g/mol CAS Number: 2486-69-3

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-Amino-3-methoxybenzoic
acid. These predictions are derived from the analysis of substituent effects on the benzene
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ring, drawing comparisons with structurally related molecules such as vanillic acid and aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 4-Amino-3-methoxybenzoic acid

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~75-7.6 d 1H H-6
~7.4 dd 1H H-2
~6.8 d 1H H-5
~3.9 S 3H -OCHs
~4.0 - 5.0 (broad) s 2H -NH:z
~12.0 - 13.0 (broad) s 1H -COOH

Table 2: Predicted 13C NMR Spectral Data for 4-Amino-3-methoxybenzoic acid

Chemical Shift (8) ppm Assignment

~168 C=0

~150 C-3

~148 C-4

~124 C-1

~123 C-6

~115 C-5

~112 C-2

~56 -OCHs
Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for 4-Amino-3-methoxybenzoic acid

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid),

3400 - 3200 Strong, Broad ]

N-H stretch (Amine)

) C-H stretch (Aromatic and -

3000 - 2850 Medium

OCHs3)
~1680 Strong C=0 stretch (Carboxylic acid)
~1620 Medium N-H bend (Amine)
~1590, ~1500 Medium to Strong C=C stretch (Aromatic ring)
~1250 Strong C-O stretch (Aryl ether)
~1200 Medium C-N stretch (Aryl amine)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Amino-3-methoxybenzoic acid

m/z Interpretation
167 [M]* (Molecular lon)
150 [M - NHs]*

122 [M - COOH]*

107 [M - COOH - CH3J*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid aromatic
compounds like 4-Amino-3-methoxybenzoic acid.

NMR Spectroscopy

e Sample Preparation:
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o Weigh approximately 10-20 mg of 4-Amino-3-methoxybenzoic acid.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or
CDCIs) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

e 'H NMR Acquisition:
o Spectrometer: A 400 MHz or higher field NMR spectrometer.
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
o Number of Scans: 16 to 64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: Typically -2 to 12 ppm.
o Temperature: 298 K.
e 13C NMR Acquisition:
o Spectrometer: A 100 MHz or higher field NMR spectrometer.

o Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).

o Number of Scans: 1024 to 4096, due to the low natural abundance of 3C.
o Relaxation Delay: 2-5 seconds.
o Spectral Width: Typically 0 to 220 ppm.

o Temperature: 298 K.
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Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

[e]

Thoroughly dry both the 4-Amino-3-methoxybenzoic acid sample and potassium bromide
(KBr) powder in an oven to remove any moisture.

In an agate mortar and pestle, grind 1-2 mg of the sample into a very fine powder.

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with
the sample.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-
transparent pellet.

e FTIR Analysis:

o

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
Mode: Transmission.

Scan Range: 4000 to 400 cm~1,

Resolution: 4 cm™1,

Number of Scans: 16 to 32.

Acquire a background spectrum of the empty sample compartment before analyzing the
sample pellet.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 4-Amino-3-methoxybenzoic acid (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.
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e Mass Analysis:

o Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source
(e.g., Electrospray lonization - ESI, or Electron Impact - EI).

o lonization Mode: Positive ion mode is typically used for this class of compounds.

o Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion
(e.g., m/z 50-300).

o Fragmentation Analysis (MS/MS): If further structural information is required, the molecular
ion (m/z 167) can be isolated and subjected to collision-induced dissociation (CID) to
observe the characteristic fragment ions.

Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data of a chemical compound.
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Caption: General workflow for spectral data acquisition and analysis.

This guide serves as a foundational resource for the spectral analysis of 4-Amino-3-

methoxybenzoic acid. Researchers are encouraged to perform their own experimental

validation of the predicted data presented herein.

¢ To cite this document: BenchChem. [Spectral Data Analysis of 4-Amino-3-methoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104335#spectral-data-for-4-amino-3-

methoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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